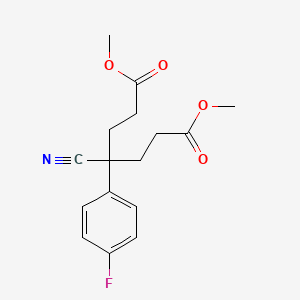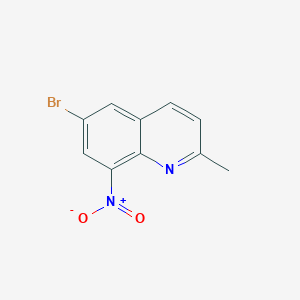
6-Bromo-2-methyl-8-nitroquinoline
Übersicht
Beschreibung
6-Bromo-2-methyl-8-nitroquinoline is a compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as a building block for biologically active compounds. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of bromo, methyl, and nitro substituents on the quinoline core structure can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of 6-bromoquinoline derivatives has been explored through different synthetic routes. One approach involves the nitration of 3-bromobenzaldehyde followed by reduction and subsequent Friedländer condensation to afford various 6-bromoquinoline derivatives . Another study describes the synthesis of 6-bromoquinoline using the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Additionally, the Knorr synthesis has been employed to prepare 6-bromo-2-chloro-4-methylquinoline, which involves condensation and cyclization steps starting from 4-bromoaniline .
Molecular Structure Analysis
The molecular structure of 6-bromoquinoline derivatives can be confirmed using spectroscopic methods such as 1H NMR. For instance, the structure of 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum analysis . Moreover, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various nitrobenzoic acids have been determined, which provides insight into the intermolecular interactions and the potential for forming stable crystalline materials .
Chemical Reactions Analysis
6-Bromoquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, 6-bromo-2-methylquinoline-5,8-dione has been used to prepare 7-alkylamino-2-methylquinoline-5,8-diones through nucleophilic amination with different alkylamines, demonstrating unusual regioselectivity . The bromo group in these compounds can also be utilized for further functionalization, such as in the formation of biquinolines or 6-alkynyl derivatives under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinoline derivatives can vary depending on the substituents present on the quinoline ring. For instance, the optical properties of 6,6'-biquinolines derived from 6-bromoquinoline show an unusually high emission quantum yield, which could be of interest for applications in optoelectronic devices . The introduction of electron-attracting groups and steric factors can influence the reactivity and properties of these compounds, as seen in the study of cyclization reactions of anilides derived from 4-bromoaniline .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of PI3K/mTOR Inhibitors
6-Bromo-2-methyl-8-nitroquinoline has been utilized in the synthesis of PI3K/mTOR inhibitors. Lei et al. (2015) reported the synthesis of a compound from 6-bromoquinolin-4-ol, which is an important intermediate for many PI3K/mTOR inhibitors. This synthesis involved multiple steps including nitration, chlorination, alkylation, reduction, and substitution, highlighting the compound's significance in medicinal chemistry Lei, Yuanbiao, Wang, Wang, Tang, Xu, 2015.
2. Potential Prodrug Systems for Reductive Activation
Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This research involved transforming 5-nitroquinoline into quinoline-6-methanol, with subsequent modifications, highlighting its potential application in developing prodrugs Couch, Burke, Knox, Moody, 2008.
3. Anticancer Agent Development
Köprülü et al. (2018) explored the biological activities of various substituted quinoline derivatives, including 6-Bromo-5-nitroquinoline, against different cancer cell lines. Their findings suggested that some of these compounds, including 6-Bromo-5-nitroquinoline, showed significant antiproliferative activity, indicating potential in cancer therapy Köprülü, Ökten, Tekin, Çakmak, 2018.
4. Photolabile Protecting Group for Biological Messengers
Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). This compound showed greater efficiency than other photolabile groups and was sensitive enough for multiphoton-induced photolysis, potentially useful for controlling biological messengers Fedoryak, Dore, 2002.
Safety and Hazards
The safety information for 6-Bromo-2-methyl-8-nitroquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 6-Bromo-2-methyl-8-nitroquinoline could involve further exploration of its potential applications in these fields.
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBVZXZPOBPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491434 | |
| Record name | 6-Bromo-2-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-8-nitroquinoline | |
CAS RN |
61854-62-4 | |
| Record name | 6-Bromo-2-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





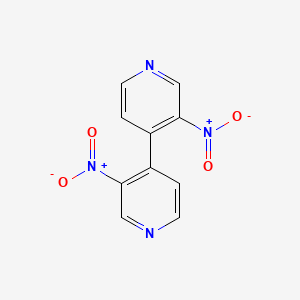
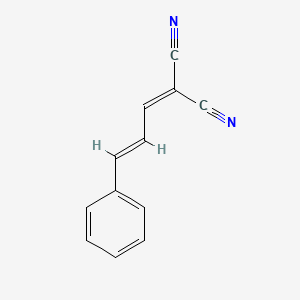
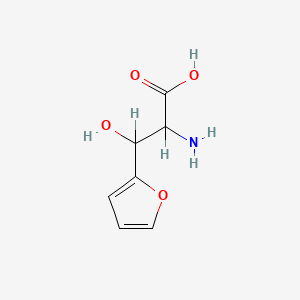

![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)


![Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt](/img/structure/B3031609.png)
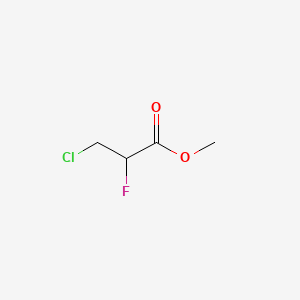
![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)

